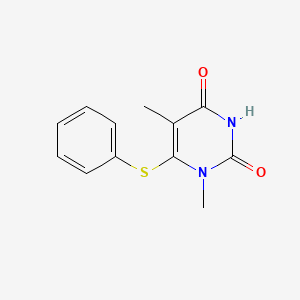
6-o-Capryloylsucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-o-Capryloylsucrose is an organic compound belonging to the class of o-glycosyl compounds. It is a derivative of sucrose where the hydroxyl group at the 6th position of the glucose moiety is esterified with caprylic acid (octanoic acid). This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-o-Capryloylsucrose can be synthesized through enzymatic acylation of sucrose using caprylic acid. The reaction typically involves the use of immobilized lipases as catalysts. The reaction conditions include a temperature range of 40-60°C and a reaction time of 24 hours. The reaction is carried out in an organic solvent such as dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the production of this compound involves similar enzymatic processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the product. The purification process involves chromatographic techniques to isolate the desired compound from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
6-o-Capryloylsucrose undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and caprylic acid.
Oxidation: The hydroxyl groups in the sucrose moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form different derivatives
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as acyl chlorides or alkyl halides
Major Products Formed
Hydrolysis: Sucrose and caprylic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various sucrose derivatives depending on the substituent used
Wissenschaftliche Forschungsanwendungen
6-o-Capryloylsucrose has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifying agent
Wirkmechanismus
The mechanism of action of 6-o-Capryloylsucrose primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it interacts with lipid membranes, solubilizing membrane proteins and facilitating their study. The molecular targets include lipid bilayers and membrane proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-o-Myristoylsucrose: Another acylated sucrose derivative with a longer fatty acid chain (myristic acid).
6-o-Lauroylsucrose: Similar to 6-o-Capryloylsucrose but with lauric acid as the acyl group.
6-o-Palmitoylsucrose: Contains palmitic acid as the acyl group.
Uniqueness
This compound is unique due to its specific fatty acid chain length (caprylic acid), which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its longer-chain counterparts .
Eigenschaften
CAS-Nummer |
136152-82-4 |
|---|---|
Molekularformel |
C20H36O12 |
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-15(25)18(28)20(10-22,31-12)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
InChI-Schlüssel |
AWSYOWHJNGZJGU-OASARBKBSA-N |
Isomerische SMILES |
CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
Kanonische SMILES |
CCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786479.png)

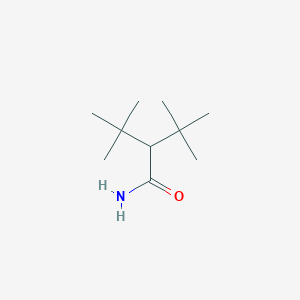
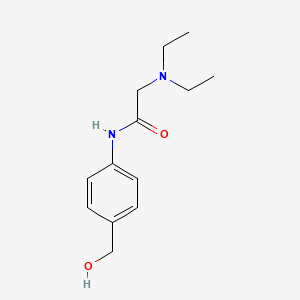
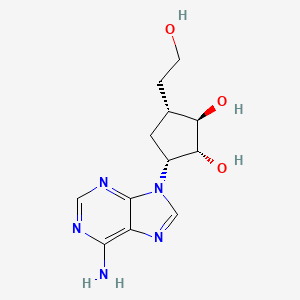

![N-[(E)-1-pyrazin-2-ylethylideneamino]-3-azabicyclo[3.2.2]nonane-3-carbothioamide](/img/structure/B12786516.png)
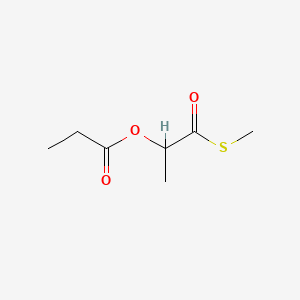
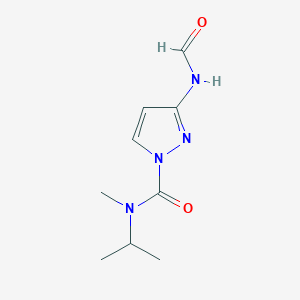
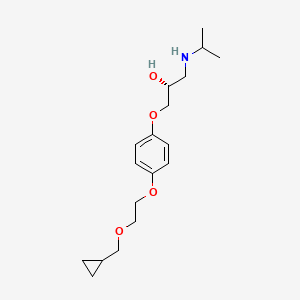
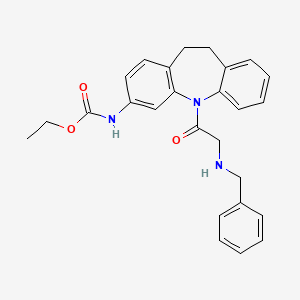
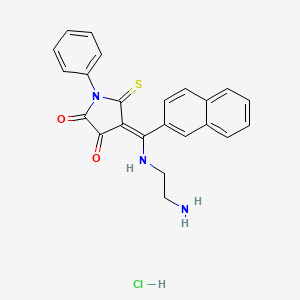
![sodium;2-[bis(2-hydroxyethyl)amino]ethanol;4-[2-[[(Z)-octadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfobutanoate](/img/structure/B12786556.png)
